molecular formula C8H10O B597724 Spiro[2.5]oct-4-en-6-one CAS No. 18612-01-6

Spiro[2.5]oct-4-en-6-one

Cat. No.: B597724
CAS No.: 18612-01-6
M. Wt: 122.167
InChI Key: ZQXXNEFLCHBDPY-UHFFFAOYSA-N
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Description

Spiro[2.5]oct-4-en-6-one is a synthetically valuable spirocyclic compound that serves as a key intermediate in organic and medicinal chemistry research. This structure features a spiro-fused cyclopropane ring, creating a three-dimensional complexity that is highly desirable in the development of new molecular entities. The compound's functional groups make it a versatile precursor for constructing complex architectures. Research into analogous spiro[2.5]octane derivatives highlights their utility in methodologies such as 1,6-conjugate addition-induced dearomatization reactions for building molecular complexity . Furthermore, related spiro[2.5]octane dione structures are recognized as important scaffolds in the synthesis of pharmaceutical compounds, underscoring the value of this structural motif in drug discovery programs . As a specialized building block, this compound enables access to novel chemical space for researchers investigating new therapeutic agents, materials, and synthetic methodologies. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

spiro[2.5]oct-7-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-7-1-3-8(4-2-7)5-6-8/h1,3H,2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXXNEFLCHBDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing spiro[2.5]oct-4-en-6-one involves the 1,6-conjugate addition induced dearomatization of para-quinone methides. This reaction proceeds smoothly under mild conditions without the use of metals, yielding high amounts of the desired product . Another approach involves the reaction of para-quinone diazides with olefins, although this method is more complex and less commonly used .

Industrial Production Methods

Industrial production of this compound typically employs the aforementioned synthetic routes, optimized for large-scale synthesis. The use of para-quinone methides is preferred due to its efficiency and the avoidance of heavy metals, making it a more environmentally friendly option .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]oct-4-en-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form spirocyclic ketones.

    Reduction: Reduction reactions can convert it into spirocyclic alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the spiro center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Spirocyclic ketones.

    Reduction: Spirocyclic alcohols.

    Substitution: Various spirocyclic derivatives depending on the nucleophile used.

Scientific Research Applications

Spiro[2.5]oct-4-en-6-one has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of spiro[2.5]oct-4-en-6-one, particularly its antitumor properties, is primarily due to its ability to alkylate DNA. This alkylation disrupts DNA replication and transcription, leading to cell death. The compound targets specific DNA sequences, forming covalent bonds with nucleophilic sites on the DNA .

Comparison with Similar Compounds

Spiro[2.4]heptane and Spiro[4.4]nonane

  • Ring Sizes: Spiro[2.4]heptane (two smaller rings: 2- and 4-membered) and Spiro[4.4]nonane (two 4-membered rings) exhibit reduced strain compared to this compound.
  • Reactivity: The enone group in this compound confers electrophilic character, enabling conjugate addition reactions, which are absent in non-enone spiro systems like Spiro[2.4]heptane .

Isatin-Based Spiro Compounds

  • Synthesis: Isatin-derived spiro compounds (e.g., spiro[indole-2,2'-pyrroles]) are synthesized via Knoevenagel condensation and Michael addition, contrasting with the natural occurrence of this compound .
  • Applications : Isatin spiro compounds act as ON-OFF chemosensors for Cu(II) ions due to their solvatochromic fluorescence, whereas this compound is primarily studied for its role in food chemistry and bioactivity .

Spiro-Azetidine Derivatives

  • Rigidity and Drug Discovery : Spiro-azetidine compounds (e.g., spiro[azetidine-3,3'-indoline]) are prized in medicinal chemistry for their 3D structural rigidity and predictable spatial orientation, traits shared with this compound. However, the latter lacks nitrogen heteroatoms, limiting its direct applicability in drug design .
  • Synthesis : Azetidine spiro systems require multistep syntheses (e.g., stress-release-driven cyclizations), while this compound is biosynthesized in Arbitus unedo honey .

Chemical and Spectral Properties

Compound Key Functional Groups Molecular Weight (g/mol) Spectral Features (IR/NMR) Applications
This compound Enone, cyclic ether ~180 (estimated) IR: C=O stretch ~1700 cm⁻¹; NMR: δ 5.8 (enone proton) Natural product marker, bioactivity
Spiro[indole-2,2'-pyrrole] Indole, pyrrole, ester ~400–450 LCMS: M⁺ peaks at m/z 400–450; IR: ester C=O ~1730 cm⁻¹ Medicinal chemistry, drug intermediates
Isatin-based spiro compounds Isatin, quinoline ~300–350 Fluorescence emission λmax: 450–550 nm (solvent-dependent) Chemosensors, optical materials

Stability and Reactivity

  • Photochromic Spiro Compounds: Spiro-oxazines and spiro-pyrans (e.g., spiro[pyran-benzothiazoline]) exhibit reversible photochromism, a property absent in this compound. Their stability under UV light contrasts with the thermal lability of enone-containing spiro systems .

Biological Activity

Spiro[2.5]oct-4-en-6-one is a spirocyclic compound notable for its unique structure, where two rings share a common atom, leading to significant ring strain. This structural characteristic imparts distinct chemical properties and reactivity, making it a subject of interest in biological research. The compound has been associated with various biological activities, particularly its potential antitumor properties through mechanisms such as DNA alkylation.

Chemical Structure and Properties

The molecular formula of this compound is C8H10OC_8H_{10}O. Its spirocyclic nature contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be exploited in synthetic chemistry and medicinal applications.

PropertyValue
Molecular FormulaC8H10OC_8H_{10}O
Molecular Weight138.16 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The primary mechanism through which this compound exhibits biological activity is via DNA alkylation . This process involves the formation of covalent bonds with nucleophilic sites on DNA, disrupting replication and transcription processes, ultimately leading to cell death. This mechanism is particularly relevant in the context of cancer therapy.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor properties. A study highlighted its ability to induce apoptosis in cancer cells by targeting specific DNA sequences, leading to the inhibition of tumor growth. The compound showed promising results against various cancer cell lines, including MGC-803 and A549 cells, with IC50 values indicating effective cytotoxicity.

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties. Various derivatives of spiro compounds have shown activity against bacteria and fungi, suggesting that modifications to the core structure can enhance these properties.

Case Studies

  • Antitumor Efficacy
    • A recent study focused on the synthesis of new derivatives of this compound and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited enhanced inhibitory effects on tumor cell proliferation compared to the parent compound.
    • Findings : Compound IV demonstrated an IC50 value of 9.78 µM against MGC-803 cells, showcasing its potential as a lead compound for further development in cancer therapeutics.
  • Antimicrobial Evaluation
    • Another study synthesized spiro derivatives of 1,2,4-triazole incorporating the this compound framework, assessing their antimicrobial activity.
    • Results : The synthesized compounds exhibited varying degrees of antibacterial activity against standard microbial strains, indicating the versatility of spiro compounds in medicinal chemistry.

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